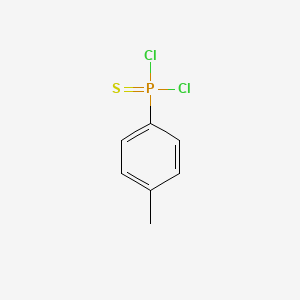

(p-Tolyl)thiophosphonoyl dichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164964. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6588-16-5 |

|---|---|

Molecular Formula |

C7H7Cl2PS |

Molecular Weight |

225.07 g/mol |

IUPAC Name |

dichloro-(4-methylphenyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C7H7Cl2PS/c1-6-2-4-7(5-3-6)10(8,9)11/h2-5H,1H3 |

InChI Key |

SHHXFAQJKCJMOT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)P(=S)(Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)P(=S)(Cl)Cl |

Other CAS No. |

6588-16-5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: (p-Tolyl)thiophosphonoyl Dichloride – Structural Dynamics and Synthetic Utility

This technical guide details the structural dynamics, physicochemical properties, and synthetic utility of (p-Tolyl)thiophosphonoyl dichloride (CAS: 6588-16-5).[1][2]

Executive Summary

This compound (also known as 4-Methylphenylphosphonothioic dichloride) is a versatile organophosphorus building block essential in the synthesis of agrochemicals, flame retardants, and chiral ligands. Characterized by a tetrahedral phosphorus(V) center bearing a thiophosphoryl group (P=S), an aryl substituent, and two labile chlorine atoms, this compound serves as a "hard" electrophile in nucleophilic substitution reactions. Its utility stems from the differential reactivity of the P-Cl bonds, allowing for sequential substitution to generate non-symmetric phosphonothioates and phosphinothioic amides.

Structural Characterization & Electronic Properties

Molecular Geometry

The phosphorus atom adopts a distorted tetrahedral geometry (

Spectroscopic Signatures[3]

-

P NMR: The phosphorus nucleus is highly deshielded. The chemical shift (

-

H NMR: The p-tolyl moiety displays a characteristic AA'BB' aromatic system (

-

IR Spectroscopy: Strong absorption bands for P=S stretching are observed in the 600–750 cm

region, distinct from the P=O stretch (1200–1300 cm

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 6588-16-5 |

| IUPAC Name | 4-Methylphenylphosphonothioic dichloride |

| Molecular Formula | C |

| Molecular Weight | 225.07 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Refractive Index | |

| Flash Point | 126.7°C |

| Solubility | Soluble in CH |

| Stability | Moisture sensitive; Stable under N |

Synthetic Pathways[5]

The industrial and laboratory preparation primarily utilizes a modified Friedel-Crafts reaction followed by sulfuration. This route ensures regioselectivity for the para position on the toluene ring.

Mechanism of Synthesis

-

Electrophilic Substitution: Toluene reacts with phosphorus trichloride (PCl

) in the presence of aluminum chloride (AlCl -

Sulfuration: Elemental sulfur (S

) oxidizes the P(III) intermediate to the P(V) thiophosphoryl product.

Figure 1: Step-wise synthesis of this compound via Friedel-Crafts phosphonylation and oxidative sulfuration.

Reactivity & Transformations[6][7]

The reactivity of this compound is dominated by the electrophilicity of the phosphorus atom. The two chlorine atoms are non-equivalent in terms of substitution kinetics once the first substitution occurs, allowing for the synthesis of asymmetric derivatives.

Key Reaction Classes

-

Hydrolysis: Reacts slowly with water to form (p-Tolyl)thiophosphonic acid. Base catalysis accelerates this to the phosphonate salt.

-

Alcoholysis (Esterification): Reaction with alcohols/phenols in the presence of a base (e.g., Pyridine, Et

N) yields O,O-dialkyl (p-tolyl)phosphonothioates. -

Aminolysis: Reaction with primary or secondary amines yields phosphonothioic diamides. Controlled stoichiometry can yield the mono-chloro mono-amide.

-

Desulfurization: Treatment with mild oxidants or specific reducing agents can convert the P=S moiety to P=O (using oxidants like HNO

) or P(III) (using phosphine reductions), though the latter is less common for this stable P(V) species.

Figure 2: Divergent reactivity pathways of this compound with common nucleophiles.

Experimental Protocols

Standard Handling Procedure

Safety Precaution: This compound is corrosive and releases HCl upon contact with moisture. All operations must be performed in a fume hood using dry glassware and inert gas (Nitrogen/Argon) lines.

Protocol: Synthesis of O,O-Diethyl (p-tolyl)phosphonothioate

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N

inlet. -

Reagents: Charge flask with anhydrous Ethanol (2.2 eq) and Triethylamine (2.5 eq) in dry Dichloromethane (DCM). Cool to 0°C.[3][4]

-

Addition: Dissolve this compound (1.0 eq) in DCM and add dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or

P NMR (disappearance of starting material peak at ~80 ppm). -

Workup: Quench with cold water. Extract organic layer, wash with 1M HCl (to remove amine salts), then saturated NaHCO

, and Brine. -

Purification: Dry over MgSO

, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Applications in Drug Development & Materials

-

Chiral Precursors: Used to synthesize P-chiral phosphonothioates, which are bioisosteres of phosphates in nucleotide antivirals (e.g., Remdesivir analogs often utilize P-chiral centers, though typically P=O; P=S offers metabolic stability).

-

Agrochemicals: The p-tolyl thiophosphonate core is a scaffold for organophosphorus insecticides, providing lipophilicity that enhances cuticle penetration in pests.

-

Flame Retardants: Reacted with polyphenols to create high-thermal-stability polymers that char rather than burn.

References

-

ChemicalBook. (2024). This compound Properties and MSDS. Link

-

PubChem. (2024). Phosphonothioic dichloride, (4-methylphenyl)- Compound Summary. National Library of Medicine. Link (Note: Analogous structure reference).

- Thieme Chemistry. (2005). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 42. Georg Thieme Verlag. (General reference for Ar-P(S)Cl2 synthesis via Friedel-Crafts).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Organophosphorus Chlorides. Link

Sources

Technical Guide: (p-Tolyl)thiophosphonoyl Dichloride (CAS 6588-16-5)

The following technical guide provides an in-depth analysis of (p-Tolyl)thiophosphonoyl dichloride (CAS 6588-16-5), a critical organophosphorus intermediate used in the synthesis of ligands, agrochemicals, and sulfur-donating reagents.

Identity, Synthesis, Applications, and Safety Protocols

Executive Summary & Chemical Identity

This compound (also known as 4-Methylphenylphosphonothioic dichloride) is a reactive organophosphorus(V) electrophile. It serves as a "linchpin" reagent in organic synthesis, allowing the introduction of the 4-methylphenyl (p-tolyl) group and a sulfur moiety simultaneously. Its primary utility lies in its dual chloride leaving groups, which facilitate sequential nucleophilic substitutions to generate chiral phosphonothioates, phosphinothioates, and supramolecular ligands.

Chemical Identification Table

| Property | Data |

| CAS Number | 6588-16-5 |

| IUPAC Name | (4-Methylphenyl)phosphonothioic dichloride |

| Synonyms | p-Tolylthiophosphonyl dichloride; 4-Methylbenzenephosphonothioic dichloride |

| Molecular Formula | C₇H₇Cl₂PS |

| Molecular Weight | 225.07 g/mol |

| SMILES | CC1=CC=C(C=C1)P(=S)(Cl)Cl |

| Structure | Aromatic ring (p-tolyl) bonded to a P(=S)Cl₂ center |

Physical Properties & Chemical Behavior

Understanding the physical state of CAS 6588-16-5 is vital for process design. Unlike its phenyl analog (which is strictly liquid), the p-tolyl derivative exists at the boundary of solid and liquid phases at room temperature, often requiring gentle warming for transfer.

Physical Properties Data

| Property | Value / Description | Note |

| Physical State | Pale yellow liquid or low-melting solid | Tendency to supercool; may crystallize upon storage. |

| Boiling Point | ~135–140 °C at 10 mmHg (Predicted) | High vacuum required for distillation to prevent decomposition. |

| Density | ~1.35 g/cm³ | Denser than water. |

| Solubility | Soluble in CH₂Cl₂, Toluene, THF | Reacts violently with water/alcohols. |

| Odor | Pungent, sulfurous, acrid | Typical of P(=S) chlorides; indicates hydrolysis (HCl release). |

Reactivity Profile

The phosphorus atom in CAS 6588-16-5 is highly electrophilic. The reactivity is governed by the P-Cl bonds, which are susceptible to:

-

Hydrolysis: Rapid reaction with atmospheric moisture to release HCl and form (p-tolyl)phosphonothioic acid.

-

Nucleophilic Substitution: Reacts with amines, alcohols, and Grignard reagents. The P=S bond is generally stable but can be desulfurized to P(III) using specific reagents (e.g., Raney Ni or phosphines).

Synthesis & Production Pathways

The industrial and laboratory synthesis of CAS 6588-16-5 typically follows a Friedel-Crafts-like phosphorylation followed by thionation. This route ensures high regioselectivity for the para position due to the directing effect of the methyl group on toluene.

Core Synthesis Workflow

-

Phosphorylation: Toluene reacts with Phosphorus Trichloride (

) and Aluminum Chloride ( -

Sulfurization: Elemental sulfur (

) is added directly to the trivalent phosphorus intermediate. The reaction is exothermic and driven by the formation of the strong P=S bond.

Figure 1: Synthetic pathway for this compound via Friedel-Crafts phosphorylation and subsequent thionation.

Applications in Research & Development

A. Chiral Ligand Synthesis

CAS 6588-16-5 is a precursor for P-chiral ligands used in asymmetric catalysis. By sequentially substituting the two chloride atoms with different nucleophiles (e.g., a bulky amine followed by an alkoxide), researchers can create stereogenic phosphorus centers.

B. Agrochemical Intermediates

The thiophosphoryl group (

C. H₂S Donor Development

Recent medicinal chemistry efforts utilize thiophosphates as slow-releasing hydrogen sulfide (

Safety Data Sheet (SDS) Analysis & Handling

Hazard Classification: Corrosive, Moisture Sensitive.

Critical Hazards

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

EUH014: Reacts violently with water.

-

Decomposition Products: Hydrogen Chloride (HCl), Sulfur Oxides (SOx), Phosphorus Oxides (POx).

Emergency Response Protocols

| Scenario | Action Protocol |

| Skin Contact | Immediate: Wipe off excess liquid before rinsing (to minimize exothermic hydrolysis on skin). Then wash with soap and water for 15 min. |

| Eye Contact | Rinse cautiously with water for 15+ minutes. Remove contact lenses. Seek immediate ophthalmological care. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Pulmonary edema may be delayed. |

| Spill Cleanup | Do NOT use water. Absorb with dry earth, sand, or vermiculite. Neutralize residue with weak bicarbonate solution only after bulk removal. |

Experimental Handling Protocol (Autonomy & Experience)

The "Hydrolysis Check" & Schlenk Transfer

-

Visual Inspection: If the liquid is cloudy or has white precipitate, it has partially hydrolyzed (formation of phosphonic acid solids). Distillation is required.

-

Inert Atmosphere: Always handle under Nitrogen (

) or Argon. The chlorides are labile. -

Quenching Trap: Connect the reaction vessel vent to a scrubber containing 10% NaOH solution to neutralize evolved HCl gas.

Reaction Scheme: Nucleophilic Substitution

The following diagram illustrates the standard workflow for converting CAS 6588-16-5 into a functionalized thiophosphonate ester.

Figure 2: Step-wise nucleophilic substitution workflow. Note the critical temperature control (0°C) to prevent bis-substitution when mono-substitution is desired.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5332, Sulfamonomethoxine (and related Organophosphorus analogs). Retrieved from [Link](Note: General reference for structural analogs; specific CAS data derived from chemical catalogs).

-

LookChem. CAS 6588-16-5: this compound Properties and Safety. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Organophosphorus Intermediates. Retrieved from [Link]

A Comparative Analysis of p-Tolylthiophosphonic Dichloride and p-Toluenesulfonyl Chloride: Structure, Reactivity, and Synthetic Applications

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis and drug development, the strategic selection of reagents is paramount to achieving desired molecular architectures and biological functions. Among the vast arsenal of synthetic tools, electrophilic chlorides serve as critical building blocks for creating robust covalent linkages. This technical guide provides a detailed comparative analysis of two structurally related yet functionally distinct reagents: p-toluenesulfonyl chloride (TsCl) and p-tolylthiophosphonic dichloride. While both compounds feature a p-tolyl group and reactive chloride leaving groups, their core chemistry is dictated by the central atom—sulfur versus phosphorus. This fundamental difference governs their reactivity, the nature of the products they form, and their respective applications. p-Toluenesulfonyl chloride is a cornerstone reagent for installing the sulfonyl moiety (-SO₂-), primarily used to convert alcohols into excellent leaving groups or to synthesize stable sulfonamides, a prominent scaffold in pharmaceuticals.[1][2] In contrast, p-tolylthiophosphonic dichloride is a specialized reagent for introducing the thiophosphonyl group (-P(S)-) or for thionation reactions, enabling the synthesis of thioamides and organothiophosphorus compounds. This guide will elucidate these differences through an examination of their properties, reactivity, and practical applications, providing researchers with the foundational knowledge to select the appropriate reagent for their synthetic goals.

p-Toluenesulfonyl Chloride (TsCl): The Archetypal Sulfonylating Agent

p-Toluenesulfonyl chloride, commonly abbreviated as TsCl or TosCl, is one of the most widely utilized reagents in organic synthesis.[1][2] Its prevalence stems from its ability to reliably introduce the tosyl group, which serves both as a robust protecting group and as a means to activate hydroxyl groups for nucleophilic substitution and elimination reactions.[2][3]

Physicochemical Properties

TsCl is a white, crystalline solid with a characteristic sharp odor.[1][4] It is commercially available in high purity and should be handled with care, as it is a lachrymator and is sensitive to moisture, reacting with water to release hydrochloric acid.[4]

| Property | Value | Reference(s) |

| CAS Number | 98-59-9 | [5][6][7] |

| Molecular Formula | C₇H₇ClO₂S | [1][5] |

| Molecular Weight | 190.65 g/mol | [6] |

| Appearance | White crystalline solid | [1][7] |

| Melting Point | 69-71 °C | [6] |

| Boiling Point | 146 °C at 15 mmHg | [4][6] |

| Solubility | Insoluble in water; soluble in alcohol, benzene, ether, CH₂Cl₂ | [6] |

Synthesis and Commercial Availability

TsCl is produced on an industrial scale via the chlorosulfonation of toluene.[1][4] This process makes it an inexpensive and readily accessible laboratory reagent. It is often generated as a byproduct during the synthesis of ortho-toluenesulfonyl chloride, a precursor to saccharin.[1][4]

Core Reactivity and Mechanistic Rationale

The reactivity of TsCl is dominated by the highly electrophilic sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a chlorine atom. This renders the sulfur center susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating the reaction.

Two primary transformations define the utility of TsCl:

-

Formation of Tosylates: Alcohols react with TsCl in the presence of a base (e.g., pyridine or triethylamine) to form toluenesulfonate esters, or "tosylates." The causality for this reaction is the conversion of the hydroxyl group, a notoriously poor leaving group (OH⁻), into a tosylate group (-OTs), which is an excellent leaving group. This activation enables subsequent Sₙ2 reactions with a variety of nucleophiles.[2][8]

-

Formation of Sulfonamides: Amines readily react with TsCl to form stable N-substituted sulfonamides.[1] The resulting sulfonamide linkage is generally resistant to hydrolysis and enzymatic degradation, making it a privileged functional group in medicinal chemistry.[9] The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, driving the equilibrium towards the product.[1]

Sources

- 1. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. svkm-iop.ac.in [svkm-iop.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 5. p-Toluenesulfonyl chloride | CAS 98-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. p-Toluenesulfonyl Chloride [drugfuture.com]

- 7. p-Toluenesulfonyl Chloride [commonorganicchemistry.com]

- 8. svkm-iop.ac.in [svkm-iop.ac.in]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Thermodynamic Analysis of (p-Tolyl)thiophosphonoyl Dichloride

[1]

Executive Summary & Chemical Profile

This compound (CAS: 2764-98-9) is a critical organophosphorus intermediate used primarily in the synthesis of agrochemicals (pesticides, fungicides) and specialized flame retardants.[1] Its solubility behavior is the governing factor in reaction yield optimization, solvent selection for nucleophilic substitution, and purification via crystallization.[1]

Chemical Identity:

-

IUPAC Name: 4-Methylphenylphosphonothioic dichloride[1]

-

Structure:

-

Molecular Weight: ~225.07 g/mol

-

Physical State: Low-melting solid or viscous liquid (dependent on purity/isomers; mp

35–45 °C).[1] -

Reactivity Alert: Contains two labile P-Cl bonds.[1] Highly sensitive to hydrolysis and alcoholysis.

Core Solubility Directive: Unlike stable organic solids, the "solubility" of this compound must be strictly defined as physical miscibility in inert solvents . In protic solvents (water, alcohols, amines), it undergoes rapid chemical degradation (solvolysis), rendering standard solubility parameters invalid.[1]

Thermodynamic Solubility Profile

Solvent Compatibility Matrix

The solubility of this compound is dictated by its Hansen Solubility Parameters (HSP) . The molecule exhibits high dispersion forces (

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene, Chlorobenzene | High / Miscible | Ideal thermodynamic match.[1] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Very High | Excellent solvency due to polarizability match.[1] Often used for extraction. |

| Ethers | THF, Diethyl Ether, MTBE | High | Good solubility, but requires strict anhydrous conditions to prevent hydrolysis.[1] |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | Low / Moderate | Solubility decreases significantly with temperature.[1] Ideal antisolvents for crystallization/purification.[1] |

| Polar Aprotic | Acetonitrile, Ethyl Acetate, Acetone | Moderate to High | Soluble, but potential for side reactions with impurities (e.g., enolizable ketones) or hydrolysis if wet.[1] |

| Protic Solvents | Methanol, Ethanol, Water | REACTIVE (Avoid) | Reacts to form phosphonothioate esters or acids.[1] Not a physical solubility process. |

Thermodynamic Modeling

For process engineering, the solubility (

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from experimental data.

Interpretation:

-

Parameter B: Related to the enthalpy of solution. A negative

indicates an endothermic dissolution (solubility increases with T). -

Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Experimental Protocol: Laser Monitoring Observation Technique

To determine the precise solubility curve without chemical degradation, a Laser Monitoring Observation Technique is the gold standard.[1] This method minimizes atmospheric exposure and detects the exact point of solid disappearance.

Methodology Workflow

Equipment Required:

-

Jacketed glass equilibrium cell (50–100 mL).[1]

-

High-precision thermostat (control

0.05 K).[1] -

Laser source (e.g., He-Ne or diode laser, 5 mW).[1]

-

Magnetic stirrer.[1]

Protocol Steps:

-

Preparation: Charge a known mass of solvent (

) into the clean, dry equilibrium cell.[1] -

Solute Addition: Add a precise mass of this compound (

) in excess of the expected solubility at the starting temperature. -

Equilibration: Seal the vessel under an inert atmosphere (

or Ar). Stir continuously. -

Heating Ramp: Slowly increase the temperature (e.g., 0.1 K/min).

-

Detection: Direct the laser beam through the suspension.

-

Data Point: Record the temperature (

) at which maximum transmission is achieved. This -

Repetition: Repeat with varying solute/solvent ratios to construct the full phase diagram.

Experimental Setup Diagram

Caption: Schematic of the Laser Monitoring Observation Technique for precise solubility determination.

Process Implications & Applications

Purification via Crystallization

The solubility differential between Toluene (high solubility) and n-Hexane (low solubility) can be exploited for purification.[1]

-

Cooling Crystallization: Dissolve crude this compound in warm Toluene/Hexane (e.g., 1:3 ratio).[1] Cool slowly to 0–5 °C. The pure compound will crystallize out, leaving impurities in the mother liquor.[1]

-

Antisolvent Addition: Dissolve in a minimum amount of DCM, then slowly add cold Hexane to induce precipitation.[1]

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., reacting with an alcohol to form an ester):

-

Do NOT use the alcohol as the sole solvent if stoichiometry control is required.[1]

-

Best Practice: Dissolve the dichloride in Toluene or DCM (inert carrier). Add the alcohol (nucleophile) and a base (acid scavenger like Triethylamine) dropwise.[1] This controls the reaction rate and prevents local overheating/side reactions.

Solvent Selection Decision Tree

Caption: Decision framework for solvent selection based on process intent (Reaction vs. Purification).

References

-

Jouyban, A. (2019).[1][3] Review of the Pharmaceutical Solubility Studies. Journal of Pharmaceutical Innovation. Link (General methodology for solubility determination).[1]

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical & Thermodynamics. (Foundational paper for the Apelblat equation used in this guide).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for theoretical solubility prediction of aromatic phosphonothioates).

-

Sigma-Aldrich. (2024).[1] Product Specification: 4-Methylphenylphosphonothioic dichloride. Link (For physical property verification).

-

NIST Chemistry WebBook. (2024).[1] Thermochemical Data for Organophosphorus Compounds. Link (Reference for thermodynamic stability and phase transitions).[1]

An In-depth Technical Guide to (4-Methylphenyl)phosphonothioic dichloride: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (4-Methylphenyl)phosphonothioic dichloride, a significant organophosphorus compound. While specific experimental data for this particular derivative is not extensively documented in public literature, this guide synthesizes information from closely related analogues, primarily phenylphosphonothioic dichloride, to project its physicochemical properties, reactivity, and potential applications. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deeper understanding of this class of compounds for synthetic and research purposes. We will delve into its molecular characteristics, propose a logical synthetic pathway, and discuss its potential utility as a versatile chemical intermediate.

Introduction and Chemical Identity

(4-Methylphenyl)phosphonothioic dichloride, also known as p-tolylphosphonothioic dichloride, is an organophosphorus compound featuring a p-tolyl group attached to a phosphorus atom, which is also bonded to a sulfur atom and two chlorine atoms. This structure makes it a highly reactive and versatile intermediate in organic synthesis. The presence of the dichloride functionality allows for sequential or simultaneous displacement by a variety of nucleophiles, making it a valuable building block for the synthesis of more complex molecules, including potential agrochemicals, flame retardants, and pharmaceutical intermediates.

Due to the limited availability of specific experimental data for (4-Methylphenyl)phosphonothioic dichloride, this guide will leverage data from the parent compound, phenylphosphonothioic dichloride, to provide estimations and context for its properties and reactivity. The addition of a methyl group to the phenyl ring is expected to influence its electronic and steric properties, which will be discussed in the relevant sections.

Physicochemical Properties

The physicochemical properties of (4-Methylphenyl)phosphonothioic dichloride are crucial for its handling, storage, and application in synthesis. The following table summarizes its key properties, with the molecular weight calculated and the density estimated based on the closely related phenylphosphonothioic dichloride.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂PS | Calculated |

| Molecular Weight | 225.08 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (projected) | [1] |

| Density | ~1.4 g/cm³ at 20°C (estimated) | [2] |

| Boiling Point | Higher than phenylphosphonothioic dichloride (105-107°C at 18 mmHg) | [3] |

| Solubility | Reacts with water; soluble in common inert organic solvents | [3] |

Note: The density is an estimation based on the density of phenylphosphonothioic dichloride, which is reported to be approximately 1.4042 g/cm³ at 20°C[2]. The addition of a methyl group is not expected to drastically alter the density.

Proposed Synthesis of (4-Methylphenyl)phosphonothioic dichloride

A common method for the synthesis of arylphosphonothioic dichlorides involves the reaction of an aryl precursor with phosphorus trichloride and a sulfur source. A plausible synthetic route for (4-Methylphenyl)phosphonothioic dichloride is outlined below.

Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from p-toluidine, which is first diazotized and then subjected to a reaction with phosphorus trichloride in the presence of a copper catalyst, followed by thionation.

Caption: Proposed synthesis of (4-Methylphenyl)phosphonothioic dichloride.

Experimental Protocol (Generalized)

-

Diazotization of p-Toluidine: p-Toluidine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the p-tolyl diazonium salt.

-

Phosphonylation: The cold diazonium salt solution is then added to a solution of phosphorus trichloride in a suitable organic solvent, with a copper(I) salt (e.g., CuCl) as a catalyst. The reaction is stirred at low temperature and then allowed to warm to room temperature, leading to the formation of (4-Methylphenyl)phosphonous dichloride.

-

Thionation: To the resulting (4-Methylphenyl)phosphonous dichloride, elemental sulfur is added portion-wise. The mixture is heated to facilitate the reaction, which results in the formation of (4-Methylphenyl)phosphonothioic dichloride.

-

Purification: The final product is isolated by distillation under reduced pressure to remove any unreacted starting materials and byproducts.

Reactivity and Applications

The reactivity of (4-Methylphenyl)phosphonothioic dichloride is dominated by the two P-Cl bonds, which are susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups. The p-methyl group on the phenyl ring can have a modest electron-donating effect, which may slightly influence the reactivity of the phosphorus center compared to the unsubstituted phenyl analogue.

Key Reactions

-

Hydrolysis: Reacts with water, potentially violently, to produce (4-Methylphenyl)phosphonothioic acid and hydrochloric acid.

-

Alcoholysis/Phenolysis: Reacts with alcohols or phenols to form the corresponding phosphonothioate esters.

-

Aminolysis: Reacts with primary or secondary amines to yield phosphonothioic amides.

Caption: Key reactions of (4-Methylphenyl)phosphonothioic dichloride.

Potential Applications

-

Agrochemicals: The phosphonothioate core is present in many pesticides and herbicides.

-

Pharmaceutical Synthesis: Serves as a precursor for novel organophosphorus compounds with potential biological activity.

-

Flame Retardants: Used in the synthesis of phosphorus-containing flame retardants for polymers.

-

Ligand Synthesis: As a building block for ligands used in catalysis.

Safety and Handling

(4-Methylphenyl)phosphonothioic dichloride is expected to be a corrosive and toxic compound, similar to other phosphonothioic dichlorides. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

-

Personal Protective Equipment: Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are mandatory.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

-

Storage: Store in a cool, dry, well-ventilated area away from water, strong bases, and oxidizing agents. The container should be tightly sealed.[3]

Conclusion

(4-Methylphenyl)phosphonothioic dichloride is a valuable, albeit not widely documented, chemical intermediate. By understanding its projected properties and reactivity based on closely related compounds, researchers can effectively utilize it in the synthesis of a wide array of functional molecules. Its potential applications in various fields, from drug discovery to materials science, underscore the importance of further investigation into this and similar organophosphorus compounds.

References

-

Sinochem Nanjing Corporation. Phenylphosphonothioic Dichloride | Properties, Uses, Safety Data, Supplier & Manufacturer China. Available at: [Link]

-

CAS Common Chemistry. P-Phenylphosphonothioic dichloride. Available at: [Link]

-

PubChem. Phenylthionophosphonic dichloride. Available at: [Link]

-

Cheméo. Phosphonothioic dichloride, phenyl-. Available at: [Link]

-

Miller, P. S., et al. (1983). Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. PubMed. Available at: [Link]

-

ResearchGate. Synthesis of symmetrical phosphonodithioates from phosphonic dichlorides. Available at: [Link]

- Google Patents. CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride.

Sources

Reactivity profile of aryl thiophosphonoyl dichlorides

An In-depth Technical Guide to the Reactivity Profile of Aryl Thiophosphonoyl Dichlorides

Introduction: The Versatile Phosphorus(V) Hub

Aryl thiophosphonoyl dichlorides, characterized by the general structure ArP(S)Cl₂, represent a cornerstone class of organophosphorus intermediates. Their unique molecular architecture, featuring a tetrahedral phosphorus(V) center bonded to an aromatic ring, a sulfur atom, and two reactive chlorine atoms, renders them exceptionally versatile synthons. The inherent reactivity of the phosphorus-chlorine (P-Cl) bonds, coupled with the electronic influence of the aryl and thiophosphoryl (P=S) groups, establishes a rich and predictable reactivity profile. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of these compounds, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. Understanding the causality behind their reactions is paramount to harnessing their full synthetic potential.

I. Synthesis: Forging the Ar-P(S)Cl₂ Core

The construction of aryl thiophosphonoyl dichlorides is typically achieved through multi-step sequences that first establish the aryl-phosphorus bond, followed by the introduction of the sulfur and chlorine atoms. A common and robust strategy involves a two-step approach starting from an aryl halide.

Step 1: Formation of the Aryl-Phosphorus Bond

The initial and most critical step is the creation of the C-P bond. While methods using highly reactive Grignard or organolithium reagents with phosphorus trichloride (PCl₃) are known, they often suffer from side reactions leading to di- or tri-arylphosphine products due to the high nucleophilicity of the organometallic reagents.[1] A more controlled and selective approach utilizes organozinc reagents, which exhibit attenuated reactivity, thereby minimizing over-alkylation.[1]

Experimental Protocol: Synthesis of Aryldichlorophosphine via Organozinc Reagent

-

Preparation of Arylzinc Reagent: An aryl bromide is first subjected to lithium-halogen exchange using n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C) in an inert solvent like THF.

-

Transmetallation: A solution of zinc chloride (ZnCl₂) in THF is then added to the aryllithium species. This in situ transmetallation generates the corresponding arylzinc chloride (ArZnCl), which is less reactive than its lithium counterpart.[1]

-

Phosphorylation: Phosphorus trichloride (PCl₃) is added to the arylzinc reagent. The reaction selectively forms the aryldichlorophosphine (ArPCl₂) in moderate to high yields.[1]

-

Isolation: Volatile products can be isolated via distillation, while non-volatile compounds are typically purified by recrystallization.

Step 2: Sulfurization

The resulting aryldichlorophosphine (a P(III) species) is then converted to the target P(V) thiophosphonoyl dichloride. This is most commonly achieved by direct reaction with elemental sulfur.

PCl₃ + S → PSCl₃ [2]

A similar principle applies to the sulfurization of aryldichlorophosphines:

ArPCl₂ + S → ArP(S)Cl₂

The reaction is typically performed by heating the aryldichlorophosphine with elemental sulfur, often without a solvent, followed by distillation to purify the final product.

Caption: General synthetic workflow for aryl thiophosphonoyl dichlorides.

II. The Core Reactivity Profile: A Dichotomy of Electrophilicity

The reactivity of aryl thiophosphonoyl dichlorides is dominated by the electrophilic nature of the phosphorus atom. The two P-Cl bonds are excellent leaving groups, making the molecule highly susceptible to attack by a wide range of nucleophiles.

A. Nucleophilic Substitution at the Phosphorus Center

This is the most synthetically valuable reaction class for this scaffold. The phosphorus atom serves as an electrophilic center, readily undergoing substitution of its chlorine atoms.

General Reaction Scheme: ArP(S)Cl₂ + 2 Nu-H → ArP(S)(Nu)₂ + 2 HCl

| Nucleophile (Nu-H) | Product Class | Mechanistic Insight |

| Water (H₂O) | Aryl Thiophosphonic Acid | Rapid hydrolysis occurs, often violently with the parent PSCl₃.[2] |

| Alcohols (R-OH) | Aryl Thiophosphonate Esters | Forms stable P-O bonds. The reaction is analogous to the conversion of alcohols to alkyl chlorides using SOCl₂.[3][4] |

| Amines (R₂NH) | Aryl Thiophosphonamidic Derivatives | Highly facile reaction. Can proceed stepwise or concertedly depending on amine structure and conditions.[5] |

| Thiols (R-SH) | Aryl Dithiophosphonate Esters | Forms P-S bonds, leading to sulfur-rich phosphorus compounds. |

Mechanistic Causality: Concerted vs. Stepwise Pathways

The mechanism of nucleophilic substitution at the thiophosphoryl center is a subject of detailed physical organic study and is not always straightforward. Two primary pathways are considered: a concerted, Sₙ2-like mechanism and a stepwise addition-elimination mechanism.[5]

-

Concerted Mechanism (AₙDₙ): In this pathway, the nucleophile attacks the phosphorus center at the same time as the chloride leaving group departs. This proceeds through a single, pentacoordinate transition state. This mechanism is often favored for reactions with stronger nucleophiles.[5]

-

Stepwise Mechanism (Aₙ + Dₙ): This pathway involves the initial addition of the nucleophile to the phosphorus center to form a trigonal bipyramidal (TBP-5C) pentacoordinate intermediate.[5] This intermediate then collapses by expelling the chloride ion in a separate, subsequent step. This pathway is more likely with weaker nucleophiles or when the intermediate is stabilized by the substituents.

The choice of mechanism can be influenced by the steric and electronic properties of the aryl group, the incoming nucleophile, and the solvent. Kinetic studies, including Hammett and Brønsted correlations, are often used to elucidate the operative pathway.[5]

Caption: Mechanistic alternatives for nucleophilic substitution at the P=S center.

B. Reactivity of the Aryl Ring

The -P(S)Cl₂ group is strongly electron-withdrawing due to the electronegativity of the sulfur and chlorine atoms. Consequently, it acts as a deactivating group for electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. This allows for selective functionalization of the aryl ring while preserving the reactive phosphorus center for subsequent transformations.

C. Reactions Involving the P=S Double Bond

While less common than P-Cl substitution, the thiophosphoryl group can participate in reactions. For instance, it can undergo cycloaddition reactions. The P=S bond can act as a dipolarophile in 1,3-dipolar cycloadditions, providing a route to novel heterocyclic systems containing phosphorus and sulfur.[6]

III. Applications in Drug Discovery and Materials Science

The predictable reactivity of aryl thiophosphonoyl dichlorides makes them powerful building blocks for creating molecules with tailored functions.

A. Drug Discovery and Agrochemicals

The ability to easily displace the chloride atoms with a wide variety of nucleophiles (alcohols, amines, thiols) is a key asset in medicinal chemistry. It allows for the rapid generation of diverse compound libraries for biological screening. By introducing different R-groups (from R-OH, R₂NH, etc.), chemists can systematically probe the structure-activity relationship (SAR) of a potential drug candidate.

-

Bioisosteric Replacement: The thiophosphonate moiety can serve as a bioisostere for phosphate or carboxylate groups, altering a molecule's stability, lipophilicity, and binding characteristics.

-

Pesticide Synthesis: The parent compound, thiophosphoryl chloride (PSCl₃), is a key precursor to organothiophosphate insecticides like parathion.[2] The same chemistry is applied to aryl derivatives to create a range of pesticides.

-

Isotopic Labeling: The robust nature of chemistries involving aryl chlorides allows for the late-stage introduction of isotopically labeled groups, which is a critical process in drug discovery and development pathways.[7]

B. Materials Science

The dual reactive sites (the two P-Cl bonds) enable aryl thiophosphonoyl dichlorides to act as cross-linking agents or monomers in polymerization reactions.

-

Polymer Synthesis: Reaction with diols or diamines can lead to the formation of phosphorus-containing polymers. These materials can exhibit interesting properties such as flame retardancy, thermal stability, and unique optical properties.

-

Ligand Synthesis: The phosphorus center can be modified to create novel ligands for catalysis. For example, reduction of the thiophosphoryl group and substitution of the chlorides can lead to phosphine-based ligands similar in concept to the Buchwald-type ligands used in cross-coupling reactions.[8]

IV. Conclusion: A Workhorse Reagent with Untapped Potential

Aryl thiophosphonoyl dichlorides are far more than simple chemical intermediates; they are enabling tools for molecular innovation. Their well-defined and highly tunable reactivity profile provides a reliable platform for the synthesis of a vast array of complex molecules. From the rational design of new therapeutic agents to the construction of advanced materials, the fundamental reactions of nucleophilic substitution on the phosphorus center remain a cornerstone of modern organophosphorus chemistry. A thorough understanding of the mechanistic principles governing their behavior is the key to unlocking their full potential in addressing the scientific challenges of tomorrow.

References

-

Thiophosphoryl chloride - Wikipedia. Wikipedia. [Link]

-

Nucleophilic Substitution at Thiophosphoryl Center (P=S). Scientific & Academic Publishing. [Link]

-

Synthesis of Aryl-Dichlorophosphines. ChemistryViews. [Link]

-

13.13: Reactions with Phosphorus Halides and Thionyl Chloride. Chemistry LibreTexts. [Link]

-

Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds - PMC. National Center for Biotechnology Information. [Link]

-

Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

-

Use of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Difunctionalization Reactions. Organic Chemistry Portal. [Link]

-

New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. MDPI. [Link]

-

Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions (RSC Publishing). [Link]

-

Reaction of alcohols with thionyl chloride. YouTube. [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. Thiophosphoryl chloride - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]

- 6. mdpi.com [mdpi.com]

- 7. Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Guide: (p-Tolyl)thiophosphonoyl Dichloride in Organophosphorus Synthesis

[1][2]

Executive Summary

This compound (

Part 1: Molecular Architecture & Reactivity Profile[1][2]

Structural Characteristics

The molecule features a tetrahedral phosphorus center bonded to a sulfur atom (double bond), a p-tolyl group (P-C bond), and two chlorine atoms.

-

Formula:

-

Geometry: Distorted Tetrahedral (

symmetry) -

Key Reactivity: The P-Cl bonds are highly electrophilic, susceptible to nucleophilic attack by alcohols, amines, and organometallics. The P=S bond is relatively stable but can be desulfurized to P(III) or converted to P=O under oxidative conditions.[1]

Comparison to Analogs

| Feature | This compound ( | (p-Tolyl)phosphonic Dichloride ( |

| P-Center Character | Soft Electrophile | Hard Electrophile |

| Hydrolytic Stability | Moderate (Slow hydrolysis to acid) | Low (Rapid hydrolysis) |

| Primary Utility | Chiral Phosphine Precursor, Thionation | Phosphate Mimics, Metal Extraction |

| Reduction Potential | Facile desulfurization to Phosphine ( | Difficult reduction to Phosphine |

Part 2: Synthesis & Purification

Two primary industrial and laboratory routes exist.[1][2] The Friedel-Crafts method is preferred for scalability, while Sulfurization is used when the trivalent phosphine is already available.[1]

Method A: Friedel-Crafts Thio-Phosphorylation (Scalable)

This route utilizes thiophosphoryl chloride (

-

Reagents: Toluene (excess),

(1.0 equiv), -

Conditions: Reflux for 4–6 hours.

-

Mechanism: Electrophilic aromatic substitution.[1][2] The

activates -

Workup: Quench with ice water (carefully, to decompose Al-complex but avoid hydrolysis of product). Extract with DCM.[1][2] Distill under reduced pressure.

Method B: Sulfurization of Dichlorophosphine

Part 3: Key Synthetic Applications

Synthesis of P-Chiral Phosphine Ligands

This is the most high-value application in drug discovery.[1][2] The

Workflow:

-

First Substitution: Reaction with a Grignard reagent (

) or alcohol displaces one Cl, creating a racemic intermediate -

Resolution/Chiral Induction:

-

Second Substitution: Displacement of the remaining leaving group (Cl or O-Auxiliary) with a second nucleophile (

).[1] -

Desulfurization: The resulting chiral phosphine sulfide is reduced (e.g., with Raney Ni or HSiCl

) to yield the free P-chiral phosphine ligand for asymmetric catalysis.[1]

Synthesis of Lawesson's Reagent Analogs

This compound is the direct precursor to the p-Tolyl Lawesson Analog (2,4-di(p-tolyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[1][2]

-

Reaction:

(dimerization). -

Utility: This analog often exhibits superior solubility in organic solvents compared to the standard anisyl-Lawesson reagent, making it a preferred thionating agent for complex pharmaceutical intermediates (converting C=O to C=S).[1]

Agrochemicals: Phosphonothioates

The compound is a scaffold for "P-C" bond-containing insecticides (Phosphonothioates), which are generally more stable and lipophilic than phosphate esters.[1]

-

Reaction:

. -

Example Class: Analogs of Cyanofenphos (though Cyanofenphos is phenyl-based, tolyl derivatives are investigated for altered metabolic stability).[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of O,O-Diethyl (p-Tolyl)phosphonothioate

Context: Standard derivatization for pesticide synthesis or analytical characterization.[1][2]

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Charge: Dissolve this compound (10 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1][2]

-

Addition: Add a solution of Ethanol (22 mmol) and Triethylamine (22 mmol) in THF dropwise over 20 mins.

-

Reaction: Allow to warm to RT; stir for 4 hours. White precipitate (

) will form.[1] -

Workup: Filter off salts. Concentrate filtrate.[1][2][4] Redissolve in

, wash with -

Yield: Expect >90% as a colorless oil.

Part 5: Visualization of Reaction Pathways

Caption: Divergent synthetic pathways from this compound to high-value organophosphorus targets.

Part 6: Safety & Handling

-

Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts with water to release HCl and H₂S (toxic gas).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Moisture sensitive.[1][2]

-

Spill Control: Do not use water.[1][2] Absorb with dry earth, sand, or non-combustible material. Neutralize with weak alkaline solution.[1][2]

References

-

Friedel-Crafts Synthesis of Arylthiophosphonic Dichlorides

-

Synthesis of P-Chiral Phosphines

-

Lawesson's Reagent Analogs

-

Agrochemical Applications

- Organophosphate pesticides: classific

-

Source:

Sources

- 1. 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide | C14H14P2S6 | CID 4638608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-cyclopenten-1-one | C6H8O | CID 17691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accustandard.com [accustandard.com]

- 5. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of P-Chiral Thiophosphonates via (p-Tolyl)thiophosphonoyl Dichloride

Introduction: The Significance of P-Stereogenic Thiophosphonates

Organophosphorus compounds possessing a stereogenic phosphorus center are of paramount importance in medicinal chemistry, agrochemistry, and asymmetric catalysis.[1][2] Specifically, chiral thiophosphonates, where a sulfur atom replaces one of the oxygen atoms in a phosphonate, exhibit unique biological activities and serve as critical intermediates. Their applications range from antisense oligonucleotide (ASO) therapeutics, where the phosphorothioate linkage enhances nuclease resistance, to the development of novel enzyme inhibitors and pesticides.[3][4] The biological efficacy of these molecules is often dependent on the absolute configuration at the phosphorus atom, making stereocontrolled synthesis a critical objective for researchers in drug development.[5][6]

This guide provides a detailed methodology for the synthesis of enantiomerically enriched thiophosphonates using (p-Tolyl)thiophosphonoyl dichloride as a versatile starting material. The p-tolyl group provides a stable, sterically defined substituent that facilitates the separation of diastereomeric intermediates, a cornerstone of this synthetic strategy.

Mechanistic Rationale: Achieving Stereocontrol at the Phosphorus Center

The synthesis of a P-chiral center from an achiral precursor like this compound hinges on a two-step sequential nucleophilic substitution strategy. The core principle is the temporary introduction of a chiral auxiliary to create a pair of diastereomers, which can then be separated using standard chromatographic techniques.

The reaction proceeds via a nucleophilic substitution at the tetracoordinate phosphorus center.[7] This process can occur through either a concerted SN2-type mechanism, which typically results in an inversion of configuration, or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.[8][9][10] The stereochemical outcome is highly dependent on the nature of the nucleophile, the leaving group, and the solvent.[11]

In this protocol, the first substitution involves reacting the dichloride with a chiral alcohol. This creates a mixture of two diastereomeric thiophosphonochloridates. Due to their different physical and chemical properties, these diastereomers can be separated. Subsequent substitution of the remaining chloride with a second nucleophile proceeds with a high degree of stereoselectivity (typically inversion), allowing for the isolation of a single, enantiomerically enriched thiophosphonate product.

Caption: Stereoselective synthesis via diastereomeric intermediates.

Experimental Protocols

This section outlines a representative, two-step protocol for the synthesis of a P-chiral thiophosphonate using (1R,2S,5R)-(-)-Menthol as the chiral auxiliary.

Materials & Reagents

| Reagent | Supplier | Purity | CAS Number | Notes |

| This compound | Sigma-Aldrich | 97% | 1015-34-5 | Handle under inert atmosphere (N₂ or Ar) |

| (1R,2S,5R)-(-)-Menthol | Acros Organics | 99+% | 2216-51-5 | Dry over molecular sieves before use |

| Triethylamine (TEA) | Fisher Chemical | >99.5% | 121-44-8 | Distill from CaH₂ before use |

| Anhydrous Dichloromethane (DCM) | EMD Millipore | >99.8% | 75-09-2 | Use from a solvent purification system |

| Anhydrous Diethyl Ether | Sigma-Aldrich | ≥99.7% | 60-29-7 | Use from a solvent purification system |

| Phenol | J.T. Baker | 99.5% | 108-95-2 | Use as received |

| Silica Gel | SiliCycle | 60 Å, 40-63 µm | 7631-86-9 | For column chromatography |

| n-Hexane | Macron Fine Chem | HPLC Grade | 110-54-3 | For chromatography |

| Ethyl Acetate | Macron Fine Chem | HPLC Grade | 141-78-6 | For chromatography |

Workflow Overview

Caption: Step-by-step experimental workflow.

Protocol: Synthesis of Diastereomeric Menthyl (p-Tolyl)thiophosphonochloridates

-

Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation:

-

In the reaction flask, dissolve this compound (2.39 g, 10.0 mmol) in 50 mL of anhydrous DCM.

-

In a separate flask, dissolve (1R,2S,5R)-(-)-Menthol (1.56 g, 10.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in 20 mL of anhydrous DCM.

-

-

Controlled Addition: Cool the dichloride solution to -78 °C using a dry ice/acetone bath. Add the menthol/TEA solution dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Scientist's Note: Low temperature and slow addition are crucial for maximizing diastereoselectivity by minimizing side reactions and ensuring kinetic control.

-

-

Reaction: Stir the mixture at -78 °C for 2 hours. After this period, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Workup:

-

Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 50 mL of cold, saturated NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

-

Scientist's Note: The acidic and basic washes remove unreacted TEA and its hydrochloride salt, simplifying purification.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous oil. This crude product is a mixture of diastereomers.

Protocol: Separation and Synthesis of Final Product

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10). The two diastereomers should elute as separate fractions.

-

Scientist's Note: Monitor fractions by TLC and ³¹P NMR. The phosphorus chemical shifts of the two diastereomers will be distinct.

-

-

Characterization of Intermediates: Collect the fractions for each pure diastereomer and remove the solvent. Characterize each by ³¹P NMR, ¹H NMR, and chiral HPLC to confirm purity and assign relative stereochemistry if possible.

| Compound | Expected ³¹P NMR (CDCl₃) | Typical Rf (Hex/EtOAc 95:5) |

| Diastereomer A (less polar) | δ ≈ 85.2 ppm | ~0.45 |

| Diastereomer B (more polar) | δ ≈ 84.8 ppm | ~0.38 |

-

Second Substitution (Example with Phenol):

-

In a flame-dried flask under nitrogen, dissolve one of the pure diastereomeric thiophosphonochloridates (e.g., Diastereomer A, 1.0 mmol) in 10 mL of anhydrous diethyl ether.

-

Add phenol (1.05 mmol) followed by triethylamine (1.1 mmol).

-

Stir the reaction at room temperature for 18 hours, monitoring completion by TLC or ³¹P NMR (expect a shift to δ ≈ 70-75 ppm).

-

-

Final Workup and Purification:

-

Filter the reaction mixture to remove triethylamine hydrochloride, washing the solid with diethyl ether.

-

Combine the filtrates and wash with 1 M NaOH (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the final product by flash chromatography to yield the enantiomerically enriched O-Phenyl O-menthyl (p-tolyl)thiophosphonate.

-

Concluding Remarks

This methodology provides a robust and reproducible pathway for the synthesis of P-chiral thiophosphonates. The use of this compound offers a reliable scaffold, and the diastereomeric separation approach is a classic and effective strategy for achieving high enantiopurity. Researchers can adapt this protocol by substituting the chiral auxiliary (e.g., other chiral alcohols) or the final nucleophile to access a diverse library of P-stereogenic compounds for applications in drug discovery and beyond.[12][13]

References

- A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing.

- A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. SciSpace.

- PHOSPHORUS CHEMISTRY: Mechanisms. Dr. A.CHANDRASEKARAN'S HOMEPAGE.

- Some Properties of the Phosph

- Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. PMC.

- Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphin

- Stereospecific synthesis of P-chiral phosphonothioates.

- Chiral Organophosphorus Pharmaceuticals: Properties and Applic

- Applications and stereoselective syntheses of P-chirogenic phosphorus compounds. Chemical Society Reviews (RSC Publishing).

- P-chirogenic phosphorus compounds by stereoselective Pd-catalysed arylation of phosphoramidites. The University of Groningen research portal.

- Unlocking P(V)

- Chiral Organophosphorus Pharmaceuticals: Properties and Application.

- Catalytic Asymmetric Synthesis of C-Chiral Phosphon

- Design, synthesis, and evaluation of chiral thiophosphorus acids as organoc

- Two-dimensional sequential selective comprehensive chiral×reversed-phase liquid chromatography of synthetic phosphorothioate oligonucleotide diastereomers. PubMed.

Sources

- 1. Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications and stereoselective syntheses of P-chirogenic phosphorus compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Unlocking P(V): Reagents for chiral phosphorothioate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-dimensional sequential selective comprehensive chiral×reversed-phase liquid chromatography of synthetic phosphorothioate oligonucleotide diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. PHOSPHORUS CHEMISTRY: Mechanisms [chandrasekaran.tripod.com]

- 8. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]

- 9. scispace.com [scispace.com]

- 10. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Some Properties of the Phosphate Group (General Concepts) [tud.ttu.ee]

- 12. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates [mdpi.com]

- 13. BJOC - Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts [beilstein-journals.org]

Application Notes and Protocols: Nucleophilic Substitution of (p-Tolyl)thiophosphonoyl Dichloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of thiophosphonamidates through the nucleophilic substitution of thiophosphonoyl dichlorides with amines is a cornerstone reaction in medicinal chemistry and drug discovery. These organophosphorus compounds, characterized by a phosphorus-sulfur double bond and a phosphorus-nitrogen bond, are integral to the design of a wide array of therapeutic agents. Their applications span from antiviral and anticancer prodrugs, leveraging the ProTide technology, to enzyme inhibitors and modulators of various biological pathways.[1][2][3][4] The thioamide moiety, an isostere of the amide bond, imparts unique physicochemical properties that can enhance a drug candidate's potency, membrane permeability, and pharmacokinetic profile.[5] This guide provides a comprehensive overview of the mechanistic principles and a detailed experimental protocol for the successful synthesis of (p-Tolyl)thiophosphonamidates.

Mechanistic Insights: A Stepwise Approach

The reaction of (p-Tolyl)thiophosphonoyl dichloride with amines proceeds via a nucleophilic substitution at the phosphorus center. While the precise mechanism can be influenced by the nature of the amine, the solvent, and other reaction conditions, it is generally accepted to occur through a stepwise process.[6][7]

The amine, acting as a nucleophile, attacks the electrophilic phosphorus atom of the thiophosphonoyl dichloride.[8] This initial attack leads to the formation of a pentacoordinate intermediate. Subsequently, a chloride ion is eliminated, and a proton is transferred to a base (typically an excess of the amine reactant or a scavenger base), yielding the monosubstituted thiophosphonamidic chloride. This intermediate can then undergo a second substitution with another equivalent of the amine to form the disubstituted thiophosphonamidate.

It is important to note that the reaction can be complex, with the potential for side reactions. For instance, the use of primary or secondary amines can lead to the formation of a mixture of mono- and di-substituted products, as well as quaternary ammonium salts if the reaction is not carefully controlled.[8][9][10]

Visualizing the Reaction Mechanism

Caption: Generalized mechanism for the nucleophilic substitution of this compound with a secondary amine.

Experimental Protocol

This protocol details a general procedure for the synthesis of a disubstituted thiophosphonamidate from this compound and a secondary amine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Notes |

| This compound | 225.08 | 1.0 eq | Highly corrosive and moisture-sensitive. Handle under an inert atmosphere. |

| Secondary Amine (e.g., Diethylamine) | 73.14 | 4.0 eq | Acts as both nucleophile and acid scavenger. Use of excess amine drives the reaction to completion. |

| Anhydrous Dichloromethane (DCM) | - | - | Reaction solvent. Must be dry to prevent hydrolysis of the starting material. |

| Saturated Sodium Bicarbonate Solution | - | - | Used for aqueous work-up to neutralize any remaining acidic byproducts. |

| Brine | - | - | Used to wash the organic layer and aid in phase separation. |

| Anhydrous Sodium Sulfate | - | - | Drying agent for the organic layer. |

Safety Precautions

This compound is a toxic, corrosive, and moisture-sensitive compound that causes severe skin burns and eye damage. [11][12][13][14] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[11][14] An emergency shower and eyewash station should be readily accessible.[14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13]

Step-by-Step Procedure

-

Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Dissolve the starting material in anhydrous dichloromethane.

-

-

Addition of Amine:

-

Dissolve the secondary amine (4.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add the amine solution dropwise to the stirred solution of this compound over a period of 30-60 minutes. The slow addition helps to control the exothermic nature of the reaction.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or other suitable analytical techniques.

-

-

Aqueous Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure thiophosphonamidate.

-

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of (p-Tolyl)thiophosphonamidates.

Conclusion

The nucleophilic substitution of this compound with amines is a versatile and powerful method for the synthesis of thiophosphonamidates. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are crucial for obtaining high yields of the desired products. The compounds synthesized through this procedure have significant potential in the development of novel therapeutics, underscoring the importance of this reaction in modern drug discovery.

References

Sources

- 1. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery [sioc-journal.cn]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. cdn.chemservice.com [cdn.chemservice.com]

Preparation of P-chiral phosphonothioic amides from dichlorides

Topic: Stereoselective Preparation of P-Chiral Phosphonothioic Amides from Phosphonothioic Dichlorides

Abstract

P-chiral phosphonothioic amides are a cornerstone of modern medicinal chemistry and materials science, finding critical applications as antiviral prodrugs, agrochemicals, and stereoselective ligands.[1][2] Their synthesis, however, presents a significant stereochemical challenge. This application note provides a detailed, experience-driven guide for the stereoselective synthesis of P-chiral phosphonothioic amides, starting from readily available phosphonothioic dichlorides. We will dissect a robust, chiral auxiliary-based strategy, focusing on the mechanistic principles that govern stereocontrol and providing a self-validating, step-by-step protocol for researchers in drug development and synthetic chemistry.

Introduction: The Significance of P-Chirality

The phosphorus atom in phosphonothioic amides is a stereogenic center, and its absolute configuration can dramatically influence biological activity.[1] For instance, the efficacy of many nucleotide analogue prodrugs, which are used to treat viral infections like HIV and Hepatitis B, is often dependent on a single P-stereoisomer.[1] This makes the development of reliable and scalable methods for their asymmetric synthesis a paramount objective.

The desymmetrization of symmetrical, prochiral starting materials like organophosphonothioic dichlorides (RP(S)Cl₂) is a powerful and convergent strategy to access these valuable molecules.[3][4] This guide focuses on a diastereoselective approach where a chiral auxiliary is used to control the stereochemical outcome of sequential nucleophilic substitutions at the phosphorus center.

The Core Synthetic Strategy: A Chiral Auxiliary Approach

The fundamental principle of this methodology is to convert a prochiral dichloride into a mixture of diastereomers by reacting it with a chiral, non-racemic alcohol. These diastereomers can then be separated using standard laboratory techniques. Subsequent substitution of the remaining chloride with an amine proceeds with a predictable stereochemical outcome (typically inversion), yielding an enantiomerically enriched phosphonothioic amide.

The overall workflow is designed to provide maximum stereocontrol at each critical step.

Sources

Application Notes and Protocols for the Synthesis of Cyclic Thiophosphonate Esters from (p-Tolyl)thiophosphonoyl Dichloride and 1,2-Diols

Introduction: Unlocking the Potential of Cyclic Thiophosphonates

The reaction between (p-Tolyl)thiophosphonoyl dichloride and 1,2-diols provides a direct and efficient route to cyclic thiophosphonate esters, specifically 2-(p-tolyl)-2-thioxo-1,3,2-dioxaphospholanes and related six-membered ring systems. These organophosphorus compounds are of significant interest to researchers in drug development and materials science due to their unique chemical and biological properties. The presence of a chiral phosphorus center and the diverse functionalities that can be introduced via the diol backbone make them valuable building blocks for the synthesis of novel therapeutic agents and functional materials.

This guide offers a comprehensive overview of the reaction conditions, a detailed experimental protocol for a representative synthesis, and an in-depth discussion of the underlying mechanistic considerations. The information presented herein is intended to empower researchers to confidently and safely perform this transformation, troubleshoot potential issues, and adapt the methodology for their specific research needs.

Reaction Mechanism and Stereochemical Considerations

The formation of the cyclic thiophosphonate ester proceeds through a nucleophilic substitution pathway. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves as a scavenger for the hydrogen chloride (HCl) byproduct generated during the reaction.

The proposed mechanism involves a stepwise substitution of the two chlorine atoms of the this compound by the hydroxyl groups of the 1,2-diol. The initial reaction of one hydroxyl group with the dichloride forms a phosphorochloridothioate intermediate. Subsequent intramolecular cyclization, facilitated by the base, leads to the formation of the stable five- or six-membered ring of the desired product.

Stereochemistry: A key feature of this reaction is the creation of a stereogenic phosphorus center. The stereochemical outcome of the reaction can be influenced by the structure of the diol and the reaction conditions employed. For chiral diols, the reaction can lead to the formation of diastereomers. The understanding and control of this stereoselectivity are crucial for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomer.

Diagram of the Reaction Mechanism

Caption: General reaction scheme for the formation of cyclic thiophosphonate esters.

Experimental Protocol: Synthesis of 2-(p-Tolyl)-2-thioxo-1,3,2-dioxaphospholane from Ethylene Glycol

This protocol provides a detailed procedure for a representative reaction using ethylene glycol. Researchers should adapt this protocol based on the specific 1,2-diol being used.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| This compound | 225.08 | 2.25 g | 10 mmol | Corrosive, moisture-sensitive. Handle under inert atmosphere. |

| Ethylene Glycol | 62.07 | 0.62 g | 10 mmol | Anhydrous |

| Triethylamine (Et₃N) | 101.19 | 2.02 g (2.8 mL) | 20 mmol | Anhydrous, freshly distilled |

| Diethyl Ether (Et₂O) | 74.12 | 100 mL | - | Anhydrous |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

Standard glassware for workup and purification

Safety Precautions:

This compound is a corrosive and moisture-sensitive compound that is harmful if swallowed or inhaled and causes severe skin and eye damage.[1][2] Always handle it in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Triethylamine is a flammable and corrosive liquid. Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.

Procedure:

-

Reaction Setup:

-

Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

-

Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.

-

To the flask, add anhydrous diethyl ether (50 mL), anhydrous ethylene glycol (0.62 g, 10 mmol), and anhydrous triethylamine (2.8 mL, 20 mmol).

-

Cool the reaction mixture to -10 °C using an appropriate cooling bath.

-

-

Addition of this compound:

-

In a separate dry container, dissolve this compound (2.25 g, 10 mmol) in anhydrous diethyl ether (50 mL).

-

Transfer this solution to the dropping funnel.

-

Add the this compound solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below -5 °C. A white precipitate of triethylamine hydrochloride will form.[3]

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, if available.

-

-

Workup:

-

Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous diethyl ether.

-

Combine the filtrates and wash sequentially with cold dilute HCl (1 M, 2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3]

-